

# In vivo validation of the mammalian safety profile of CKP-25 nanoemulsion

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CKP-25    |           |
| Cat. No.:            | B15567601 | Get Quote |

# In Vivo Safety Profile of CKP-25 Nanoemulsion: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo safety profile of **CKP-25** nanoemulsion against other common nano-based drug delivery systems. The information is compiled from available preclinical studies to assist in the evaluation of these platforms for therapeutic applications.

### **Overview of CKP-25 Nanoemulsion and Alternatives**

**CKP-25** nanoemulsion is a novel drug delivery system composed of Cymbopogon khasiana × Cymbopogon pendulus essential oil encapsulated within a chitosan nanoemulsion. It has been investigated for its potential as a green and effective delivery vehicle. For a comprehensive safety assessment, its profile is compared with established alternatives, including other nanoemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and polymeric nanocapsules.

## **Comparative In Vivo Safety Data**

The following tables summarize the available quantitative and qualitative data from in vivo safety and toxicity studies for **CKP-25** nanoemulsion and its alternatives.



Table 1: Acute Oral Toxicity

| Delivery<br>System                         | Animal Model | Key Findings                                                                                       | LD50                  | Citation     |
|--------------------------------------------|--------------|----------------------------------------------------------------------------------------------------|-----------------------|--------------|
| CKP-25<br>Nanoemulsion                     | Albino mice  | Showed a high mammalian safety profile.                                                            | Data not<br>available | [1][2][3]    |
| Chitosan<br>Nanoemulsions                  | Various      | Generally reported to have low toxicity.                                                           | Often >5000<br>mg/kg  | [4][5]       |
| Solid Lipid<br>Nanoparticles<br>(SLNs)     | Rats         | Mild and<br>transitory side<br>effects<br>(neutrophilia)<br>after IV injection.                    | Data not<br>available | [6][7]       |
| Nanostructured<br>Lipid Carriers<br>(NLCs) | -            | Generally considered to have a good safety profile with minimal toxicity.                          | Data not<br>available | [8][9][10]   |
| Liposomes                                  | -            | Toxicity is dependent on composition, size, and charge.                                            | Data not<br>available | [11][12][13] |
| Polymeric<br>Nanocapsules                  | Rats         | Poly(ε-caprolactone) nanocapsules showed potential safety after intradermal and IV administration. | Data not<br>available | [14][15][16] |

Table 2: Repeat-Dose Toxicity



| Delivery<br>System                             | Animal<br>Model       | Route of<br>Administrat<br>ion | Key<br>Findings                                                                                                                             | NOAEL                 | Citation |
|------------------------------------------------|-----------------------|--------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|----------|
| CKP-25<br>Nanoemulsio<br>n                     | Data not<br>available | Data not<br>available          | Data not<br>available                                                                                                                       | Data not<br>available |          |
| Generic<br>Nanoemulsio<br>ns                   | Wistar rats           | Oral,<br>Intraperitonea<br>I   | Oral administratio n considered safe. High doses via parenteral route may cause inflammatory reactions and lipid peroxidation in the liver. | Data not<br>available | [17]     |
| Solid Lipid<br>Nanoparticles<br>(SLNs)         | Mice                  | Intravenous                    | High doses of some formulations led to lipid accumulation in the liver and spleen. Low doses were well-tolerated.                           | Data not<br>available | [18][19] |
| Nanostructur<br>ed Lipid<br>Carriers<br>(NLCs) | -                     | -                              | Data not<br>available                                                                                                                       | Data not<br>available |          |



| Liposomes -                     | Intravenous | Can be sequestered by organs of the mononuclear phagocyte system, potentially affecting liver and spleen function. | Data not<br>available | [11] |
|---------------------------------|-------------|--------------------------------------------------------------------------------------------------------------------|-----------------------|------|
| Polymeric<br>Nanocapsule -<br>s | -           | Data not available                                                                                                 | Data not<br>available |      |

Table 3: Dermal and Immunotoxicity



| Delivery<br>System                                  | Toxicity Type            | Animal Model          | Key Findings                                                                                                                         | Citation |
|-----------------------------------------------------|--------------------------|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------|----------|
| CKP-25<br>Nanoemulsion                              | Data not<br>available    | Data not<br>available | Data not<br>available                                                                                                                |          |
| Chitosan<br>Nanoemulsion<br>Gel                     | Dermal Irritation        | Rats                  | Non-irritant to the skin.                                                                                                            | [20]     |
| Nanoemulsion-<br>loaded cream/gel                   | Acute Dermal<br>Toxicity | Female SD rats        | No signs of acute dermal toxicity.                                                                                                   | [21]     |
| Cationic Solid<br>Lipid<br>Nanoparticles<br>(cSLNs) | Immunotoxicity           | Wistar rats           | Short-lived neutrophilia and increases in macrophage populations in lungs, liver, and spleen.                                        | [6][7]   |
| Liposomes                                           | Immunotoxicity           | -                     | Can stimulate or suppress the immune system depending on physicochemical properties. PEGylated liposomes can cause hypersensitivity. | [11]     |
| Polymeric<br>Nanoparticles                          | Immunotoxicity           | -                     | Can have indirect effects on adaptive immune responses through inflammatory                                                          | [22]     |



cytokine production.

## **Experimental Protocols**

Detailed methodologies for key in vivo safety and toxicity studies are outlined below, based on standardized guidelines.

## Acute Oral Toxicity Study (Following OECD Guideline 423)

This study provides information on the short-term toxic effects of a single oral dose of a substance.

- Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the study.[2]
- Grouping: Animals are divided into control and treatment groups.
- Dosing: A single dose of the test substance is administered orally to the treatment group. The
  control group receives the vehicle. For CKP-25 nanoemulsion, different concentrations were
  prepared in a 5% Tween-20 solution and administered via a small catheter.[2]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

## Repeat-Dose Toxicity Study (Following OECD Guideline 407)

This study provides information on the toxic effects of a substance following repeated daily administration over a specified period (typically 28 days).



- Animals: Rodents (e.g., rats) of both sexes are used.
- Grouping: Animals are divided into at least three dose groups and a control group.
- Dosing: The test substance is administered daily (e.g., orally or parenterally) for 28 days.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
- Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.
- Pathology: All animals are subjected to a gross necropsy, and organs are weighed.
   Histopathological examination of selected organs is performed.

## **Visualizing Experimental Workflows**

The following diagrams illustrate the general workflows for the described in vivo toxicity studies.





Click to download full resolution via product page

Caption: Workflow for an Acute Oral Toxicity Study.





Click to download full resolution via product page

Caption: Workflow for a 28-Day Repeat-Dose Toxicity Study.



### Conclusion

Based on the available data, **CKP-25** nanoemulsion demonstrates a favorable acute oral safety profile. However, a comprehensive in vivo safety assessment requires further investigation, particularly concerning repeat-dose toxicity, dermal toxicity, and immunotoxicity, to fully establish its safety for various routes of administration. In comparison, other nanocarriers like chitosan nanoemulsions and NLCs are generally considered safe, while the safety of SLNs and liposomes is more dependent on their specific composition and formulation parameters. This guide highlights the current state of knowledge and underscores the need for further targeted in vivo studies to complete the safety profile of the promising **CKP-25** nanoemulsion.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Encapsulation of Cymbopogon khasiana × Cymbopogon pendulus Essential Oil (CKP-25) in Chitosan Nanoemulsion as a Green and Novel Strategy for Mitigation of Fungal Association and Aflatoxin B1 Contamination in Food System PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Encapsulation of Cymbopogon khasiana × Cymbopogon pendulus Essential Oil (CKP-25)
  in Chitosan Nanoemulsion as a Green and Novel Strategy for Mitigation of Fungal
  Association and Aflatoxin B1 Contamination in Food System PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo toxicity of chitosan-based nanoparticles: a systematic review. | Semantic Scholar [semanticscholar.org]
- 6. The in vivo toxicological profile of cationic solid lipid nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vivo toxicological profile of cationic solid lipid nanoparticles | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]



- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Immunological and Toxicological Considerations for the Design of Liposomes PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonclinical Testing Evaluation of Liposomes as Drug Delivery Systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo toxicological evaluation of polymeric nanocapsules after intradermal administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo toxicological evaluation of polymeric nanocapsules after intradermal administration. | Semantic Scholar [semanticscholar.org]
- 16. In vivo toxicological evaluation of polymeric nanocapsules after intradermal administration. | Semantic Scholar [semanticscholar.org]
- 17. In vivo toxicity evaluation of nanoemulsions for drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid lipid nanoparticles (SLN)--effects of lipid composition on in vitro degradation and in vivo toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Characterization of Chitosan-Decorated Nanoemulsion Gel of 5-Fluorouracil for Topical Delivery [mdpi.com]
- 21. Wound-healing effect of topical nanoemulsion-loaded cream and gel formulations of Hippophae rhamnoides L. (sea buckthorn) fruit oil and their acute dermal toxicity study on female SD rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In vivo validation of the mammalian safety profile of CKP-25 nanoemulsion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567601#in-vivo-validation-of-the-mammalian-safety-profile-of-ckp-25-nanoemulsion]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com